Graminone B

Description

Properties

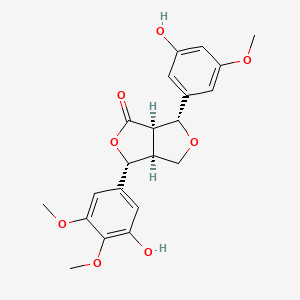

Molecular Formula |

C21H22O8 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

(3R,3aR,6R,6aS)-6-(3-hydroxy-4,5-dimethoxyphenyl)-3-(3-hydroxy-5-methoxyphenyl)-3,3a,6,6a-tetrahydro-1H-furo[3,4-c]furan-4-one |

InChI |

InChI=1S/C21H22O8/c1-25-13-5-10(4-12(22)8-13)19-17-14(9-28-19)18(29-21(17)24)11-6-15(23)20(27-3)16(7-11)26-2/h4-8,14,17-19,22-23H,9H2,1-3H3/t14-,17-,18+,19+/m1/s1 |

InChI Key |

JTDVCRMQMDJLOR-OAOYMFHYSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1)O)[C@H]2[C@H]3[C@@H](CO2)[C@@H](OC3=O)C4=CC(=C(C(=C4)OC)OC)O |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C2C3C(CO2)C(OC3=O)C4=CC(=C(C(=C4)OC)OC)O |

Synonyms |

graminone B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds from Imperata cylindrica

Imperata cylindrica produces a variety of bioactive compounds, including lignans, sesquiterpenoids, and biphenylethers. Below is a detailed comparison of Graminone B with its structurally and functionally related counterparts:

Structural and Functional Analogues

Graminone A

- Structural Class : Lignan .

- Source: Co-isolated with this compound from Imperata cylindrica .

- However, structural differences (e.g., substitution patterns) likely account for the unique vasodilative activity of this compound .

Cylindrene

- Structural Class: Sesquiterpenoid .

- Source : Isolated from Imperata cylindrica rhizomes .

- Its mechanism may involve modulation of calcium channels or other smooth muscle-specific pathways .

Cylindol A

Comparative Analysis Table

Mechanistic and Therapeutic Divergence

- This compound vs. Cylindrene: While both compounds act on vascular tissues, this compound specifically targets aortic contractions, suggesting a role in systemic blood pressure regulation. Cylindrene’s smooth muscle effects may be more relevant for localized vascular disorders .

- This compound vs. Cylindol A: The 5-LOX inhibition by Cylindol A points to anti-inflammatory applications, whereas this compound’s vasodilation aligns with cardiovascular therapeutics. This illustrates the plant’s chemical diversity in addressing multiple physiological pathways .

Broader Context: this compound and Lignans in Pharmacology

Lignans, as a class, are recognized for antioxidant, anti-inflammatory, and hormone-modulating properties. This compound’s vasodilative activity distinguishes it from other lignans like podophyllotoxin (antimitotic) or secoisolariciresinol (phytoestrogen) . Its specificity for aortic tissues may stem from unique structural features, such as ether linkages or hydroxylation patterns, which enhance receptor binding or nitric oxide pathway modulation .

Preparation Methods

Synthetic Pathways to Graminone B

The synthesis of this compound revolves around the construction of its γ-lactone core and subsequent functionalization. A prominent approach involves the use of styrene oxide as a starting material. Reaction of styrene oxide (7 ) with the sodium salt of diethyl malonate in ethanol yields α-carboethoxy-γ-lactones (8 and 9 ), though with modest efficiency (26% and 13% yields, respectively) . To optimize this step, ethyl cyanoacetate has been substituted for diethyl malonate, producing α-cyano-γ-butyrolactones (10 and 11 ) in significantly higher yields (48% and 5%) . Subsequent decyanation of 10 via alumina-mediated hydrolysis achieves the desired β-phenyl-γ-butyrolactone (3 ) in 91% yield, demonstrating the superiority of this modified pathway .

Resolution of Racemic Intermediates

Chiral resolution is critical for obtaining enantiopure this compound. Racemic β-phenyl-γ-butyrolactone (3 ) and its 4-chlorophenyl analogue (4 ) are resolved using (+)-(R)-α-methylbenzylamine [(+)-(R)-α-MBA] as a chiral auxiliary. Diastereomeric 4-hydroxybutyramides (5 and 6 ) formed from this reaction are separable via flash column chromatography . Mild acidic hydrolysis of these amides regenerates the enantiopure lactones [(+)-(S)-3 , (-)-(R)-3 , (+)-(S)-4 , and (-)-(R)-4 ] while recovering the chiral auxiliary, ensuring cost-effectiveness . X-ray crystallography confirmed the absolute configurations of intermediates, validating the stereochemical fidelity of this method .

Structural Modifications and Analogues

Recent work on structurally related compounds, such as granulatamide B, provides insights into strategies applicable to this compound. Modifications to the side chain—varying length, saturation, and conjugation—have been explored to enhance biological activity . For instance, analogue 4i , incorporating a retinoic acid moiety, exhibits potent ABTS radical scavenging (IC₅₀ = 36 ± 2 μM) . Conversely, analogue 4l , derived from α-linolenic acid, shows reduced toxicity toward normal cell lines, highlighting the impact of side-chain hydrophobicity on biocompatibility .

Analytical and Purification Techniques

Flash column chromatography (silica gel Merck grade 60, 230–400 mesh) remains the cornerstone of purification, with solvent systems such as CH₂Cl₂-EtOAc-acetone (210:90:1) effectively resolving diastereomers . Analytical thin-layer chromatography (TLC) ensures reaction monitoring, while X-ray crystallography provides definitive structural confirmation . For biological evaluations, human peripheral blood mononuclear cells (PBMCs) cultured with phytohemagglutinin (PHA) have been used to assess Granzyme B levels, a marker relevant to this compound’s immunomodulatory potential .

Q & A

Basic Research Questions

Q. How can researchers formulate precise research questions for studying Graminone B’s biochemical mechanisms?

- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define variables (e.g., "How does this compound [Intervention] affect [Outcome] in [Population] compared to [Comparison]?"). Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with academic rigor and practical constraints. Avoid vague terms and prioritize specificity (e.g., "Inhibit enzyme X" vs. "Improve metabolic function") .

Q. What statistical considerations are critical for determining sample size in preclinical studies of this compound?

- Methodological Answer : Calculate sample size using power analysis (α=0.05, β=0.20) based on pilot data or prior studies. For novel mechanisms lacking prior data, justify sample size via feasibility testing (e.g., 12–15 subjects per group in pilot studies) and consult statistical experts to minimize Type I/II errors. Document effect sizes and confidence intervals rigorously .

Q. How should ethical guidelines be integrated into experimental designs involving this compound?

- Methodological Answer : Submit protocols to institutional review boards (IRBs) with clear descriptions of participant selection, risks, and informed consent. For animal studies, adhere to ARRIVE guidelines. Include contingency plans for adverse events and data anonymization procedures .

Q. What methods ensure reliable operationalization of variables in this compound dose-response studies?

- Methodological Answer : Define variables using validated assays (e.g., LC-MS for pharmacokinetics, ELISA for biomarker quantification). Standardize protocols across replicates, and include negative/positive controls. Pre-test instruments to minimize measurement drift and document inter-rater reliability if multiple observers are involved .

Advanced Research Questions

Q. How can contradictory results in this compound’s efficacy across in vitro vs. in vivo models be systematically analyzed?

- Methodological Answer : Conduct sensitivity analyses to identify confounding variables (e.g., bioavailability differences, metabolic clearance). Use Bayesian hierarchical models to reconcile discrepancies by weighting studies based on methodological quality. Triangulate findings with orthogonal assays (e.g., CRISPR knockouts to validate target engagement) .

Q. What multivariate approaches are optimal for analyzing this compound’s interactions with polypharmacological targets?

- Methodological Answer : Employ partial least squares regression (PLS-R) or network pharmacology models to map multi-target effects. Use pathway enrichment analysis (e.g., KEGG, Reactome) to contextualize findings. Validate predictions via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. How should longitudinal data from chronic toxicity studies of this compound be modeled?

- Methodological Answer : Apply mixed-effects models to account for intra-subject variability and missing data. Use time-series clustering to identify subpopulations with divergent responses. Adjust for covariates like age, sex, and comorbidities using propensity score matching .

Q. What strategies resolve conflicts between statistical significance and clinical relevance in this compound trials?

- Methodological Answer : Predefine minimal clinically important differences (MCID) in trial protocols. Use responder analysis to quantify patients exceeding MCID thresholds. Combine p-values with effect size metrics (e.g., Cohen’s d, hazard ratios) and cost-benefit frameworks to contextualize significance .

Q. How can qualitative data (e.g., patient-reported outcomes) be integrated into this compound’s quantitative efficacy assessments?

- Methodological Answer : Use convergent parallel mixed-methods designs : analyze qualitative themes (e.g., thematic coding of patient interviews) alongside quantitative metrics. Apply joint displays to visualize convergence/divergence. Validate interpretations via member-checking with participants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.